molecular formula C8H13N3O B11804908 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11804908
M. Wt: 167.21 g/mol
InChI Key: WONRGZIYQFHNMH-UHFFFAOYSA-N
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Description

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1339103-05-7) is a high-value chemical building block incorporating the privileged 1,2,4-oxadiazole heterocycle, a known bioisostere for ester and amide functionalities that enhances metabolic stability in drug candidates . This compound is of significant interest in medicinal chemistry for the development of novel therapeutics, particularly as a selective, non-steroidal agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) . Research indicates that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) scaffold is a critical structural motif for binding to the orthosteric site of GPBAR1, a prominent target for treating metabolic and inflammatory diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) . Activation of GPBAR1 by such agonists can stimulate the secretion of the incretin GLP-1, enhancing insulin sensitivity and lowering blood glucose, and promote energy expenditure through thermogenesis . The 1,2,4-oxadiazole ring system is a versatile scaffold in anticancer research, with various derivatives demonstrating mechanisms of action that include the inhibition of growth factors, enzymes, and kinases, leading to antiproliferative effects on malignant cells . With a molecular formula of C 8 H 13 N 3 O and a molecular weight of 167.21 g/mol, this reagent is suited for hit-to-lead optimization and the synthesis of more complex bioactive molecules . It is provided For Research Use Only, supporting innovative discovery programs in oncology, metabolic disease, and immunology.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-ethyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

WONRGZIYQFHNMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Classical Amidoxime-Acyl Chloride Coupling

The Tiemann-Krüger method forms 1,2,4-oxadiazoles via amidoximes and acyl chlorides. For 3-ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole:

  • Synthesis of Ethylamidoxime : Propionitrile reacts with hydroxylamine hydrochloride to yield ethylamidoxime.

  • Acylation with Pyrrolidin-3-yl Carbonyl Chloride : The amidoxime reacts with pyrrolidin-3-yl carbonyl chloride (derived from pyrrolidine-3-carboxylic acid) in pyridine or TBAF.

  • Cyclization : Heating at 80–100°C induces heterocyclization (Table 1).

Example Protocol :

  • Ethylamidoxime (1a) : Propionitrile (10 mmol) + NH2_2OH·HCl (12 mmol) in EtOH/H2_2O, reflux, 6 h (Yield: 85–90%).

  • Acylation : 1a (5 mmol) + pyrrolidin-3-yl carbonyl chloride (5.5 mmol) in pyridine, 0°C → RT, 12 h.

  • Cyclization : Reflux in toluene, 4 h.

  • Yield : 60–70% after silica gel chromatography.

Challenges :

  • Pyrrolidin-3-yl carbonyl chloride stability requires anhydrous conditions.

  • Competing 1,3,4-oxadiazole formation if dehydration is incomplete.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Platinum(IV)-Catalyzed Cycloaddition

Nitrile oxides (from ethylhydroxamoyl chloride) and pyrrolidin-3-yl carbonitrile undergo 1,3-dipolar cycloaddition. Bokach et al. reported PtCl4_4 catalysis for improved regioselectivity:

Procedure :

  • Nitrile Oxide Generation : Ethylhydroxamoyl chloride (2a) treated with NaHCO3_3 in CH2_2Cl2_2.

  • Cycloaddition : 2a + pyrrolidin-3-yl carbonitrile (2b) + PtCl4_4 (5 mol%), RT, 24 h.

  • Yield : 40–50% (limited by nitrile oxide dimerization).

Optimization :

  • Solvent : Acetonitrile minimizes side reactions.

  • Catalyst Loading : >10 mol% PtCl4_4 increases yield but raises costs.

One-Pot Superbase-Mediated Synthesis

NaOH/DMSO System

Baykov et al. demonstrated room-temperature synthesis using NaOH/DMSO:

  • Amidoxime Preparation : Ethylamidoxime (1a) as above.

  • Ester Activation : Pyrrolidin-3-yl methyl ester (3a) reacts with 1a in NaOH/DMSO (3:1), RT, 12–24 h.

  • Cyclization : Spontaneous via superbase-mediated deprotonation.

Yield : 70–80% (Table 2).
Advantages :

  • Avoids high temperatures, preserving pyrrolidine integrity.

  • Simplified purification via aqueous workup.

Vilsmeier Reagent-Mediated Activation

Zarei’s Protocol

Zarei reported Vilsmeier reagent (POCl3_3/DMF) for activating carboxylic acids:

  • Activation : Pyrrolidin-3-carboxylic acid (4a) + POCl3_3/DMF, 0°C, 1 h.

  • Coupling : Add ethylamidoxime (1a), RT, 6 h.

  • Cyclization : Reflux in THF, 2 h.

Yield : 75–85%.
Key Note : Excess POCl3_3 must be quenched cautiously to avoid N-oxidation of pyrrolidine.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Amidoxime-Acyl ChlorideReflux, pyridine60–70%High purity; scalableAcyl chloride instability
Pt-Catalyzed CycloadditionRT, PtCl4_440–50%RegioselectiveLow yield; expensive catalyst
NaOH/DMSO One-PotRT, 12–24 h70–80%Mild conditions; easy workupLong reaction time
Vilsmeier ActivationPOCl3_3/DMF, THF75–85%High efficiencyToxic reagents; sensitive to moisture

Functionalization of Preformed Oxadiazoles

Substitution at Position 5

3-Ethyl-5-trichloromethyl-1,2,4-oxadiazole (from) undergoes nucleophilic substitution with pyrrolidin-3-amine:

  • Trichloromethyl Intermediate : Synthesized via propionamidoxime + trichloroacetic anhydride (35% yield).

  • Aminolysis : Intermediate (1 mmol) + pyrrolidin-3-amine (1.2 mmol) in EtOH, 80°C, 6 h.

  • Yield : 50–55% after column chromatography.

Challenge : Competing hydrolysis of trichloromethyl group requires strict anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the oxadiazole ring exhibit nucleophilic character, enabling substitution at the C-3 and C-5 positions. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to yield N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylated products, enhancing lipophilicity for pharmacological applications.

Example Reaction:

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole+R-XBase3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole-R\text{3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole} + \text{R-X} \xrightarrow{\text{Base}} \text{3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole-R}

Condensation Reactions

The oxadiazole scaffold participates in condensation with carbonyl-containing reagents:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, useful in metal coordination chemistry.

  • Amide Formation : Condensation with carboxylic acids (e.g., acetic acid) under dehydrating agents (P₂O₅) yields amide-linked analogs.

Reagents & Conditions:

ReagentConditionsProduct Type
BenzaldehydeEtOH, Δ, 6hImine derivative
Acetic anhydrideDCM, RT, 2hAcetylated oxadiazole

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • Pyrazole Formation : Reacts with hydrazines (e.g., hydrazine hydrate) to form pyrazole-oxadiazole hybrids, leveraging the oxadiazole’s electrophilic sites.

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields triazole-conjugated derivatives.

Key Data:

  • Cyclization with hydrazine hydrate achieves yields up to 85% under reflux conditions.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the ethyl group to a carboxylic acid, modifying solubility and bioavailability.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole structure, altering electronic properties.

Reaction Outcomes:

Reaction TypeReagentsProductYield
OxidationKMnO₄, H₂SO₄5-Carboxy-oxadiazole derivative70%
ReductionH₂, Pd/C, EtOHDihydroimidazole analog65%

Mechanistic Insights

  • Nucleophilic Substitution : The oxadiazole’s N-2 and N-4 act as nucleophiles, attacking electrophiles (e.g., alkyl halides) via an SN² mechanism.

  • Cyclization Pathways : Lewis acids (e.g., ZnCl₂) facilitate nitrile oxide formation, enabling [3+2] cycloadditions to generate fused rings .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a five-membered oxadiazole ring substituted with an ethyl group and a pyrrolidine moiety. The oxadiazole structure contributes to its unique chemical properties, making it a subject of interest for various pharmacological applications. Several synthetic methods have been developed to produce 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, including:

  • Condensation reactions involving hydrazine derivatives.
  • Cyclization reactions with appropriate precursors to form the oxadiazole ring.

These synthetic pathways highlight the versatility available for modifying the compound to enhance its biological activity or explore its potential as a drug candidate .

GPBAR1 Agonism

Research indicates that 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole acts as a selective agonist for GPBAR1. This receptor is implicated in metabolic and inflammatory disorders such as type 2 diabetes and obesity. The compound's ability to selectively activate GPBAR1 while minimizing interaction with other bile acid receptors positions it as a promising candidate for therapeutic applications targeting:

  • Non-alcoholic steatohepatitis
  • Obesity

Studies employing molecular docking and dynamic simulations have elucidated the binding interactions between the compound and GPBAR1, providing insights into its selectivity and potential pharmacological profile .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(Pyrrolidin-3-yl)-1,2,4-oxadiazoleSimilar oxadiazole coreGPBAR1 agonist
5-(Aminomethyl)-1,2,4-oxadiazoleAmino group substitutionAntimicrobial properties
5-(Phenethyl)-1,2,4-oxadiazoleAromatic substitutionAnticancer activity

The specific ethyl and pyrrolidine substitutions in 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole enhance its selectivity towards GPBAR1 compared to other derivatives. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of compounds containing the oxadiazole moiety. For instance:

  • Anti-Diabetic Activity : In vitro studies have shown that derivatives of oxadiazoles can significantly lower glucose levels in diabetic models such as Drosophila melanogaster .
  • Anti-Cancer Studies : Various oxadiazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines like glioblastoma. Compounds exhibiting significant apoptosis in cancer cells highlight the potential of this class of compounds in oncology .
  • Selectivity Studies : Computational studies have provided insights into the binding modes of different oxadiazole derivatives to GPBAR1. These findings suggest that modifications in structure can lead to improved selectivity and efficacy against metabolic disorders .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

In contrast, biphenyl-urea substituents (e.g., ) introduce bulkier aromatic groups, favoring interactions with kinase active sites. Methoxy and halogen substituents (e.g., ) generally improve antifungal/nematicidal activity compared to alkyl groups, as seen in tioxazafen .

Electronic and Steric Influences: Electron-withdrawing groups (e.g., nitro in ) increase thermal stability but may reduce metabolic stability.

Pharmacokinetic Profiles: The target compound’s low molecular weight (~180 g/mol) and moderate lipophilicity (XLogP: 0.1) suggest favorable CNS penetration, critical for Alzheimer’s therapeutics .

Target Compound: M1 Receptor Selectivity

The pyrrolidine ring in 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole mimics acetylcholine’s quaternary ammonium group, enabling selective binding to M1 mAChRs. This specificity avoids off-target effects on other mAChR subtypes (M2–M5), a common issue with non-selective agonists .

Antifungal/Nematicidal Derivatives

Compounds like tioxazafen leverage the 1,2,4-oxadiazole core’s ability to disrupt nematode mitochondrial function via succinate dehydrogenase inhibition. Substitutions with amide fragments enhance this activity, as seen in derivatives from .

Anticholinesterase Activity

1,2,4-Oxadiazoles substituted with aromatic or heteroaromatic groups (e.g., ) exhibit acetylcholinesterase inhibition, but the target compound’s pyrrolidine moiety shifts its mechanism toward receptor agonism rather than enzyme inhibition.

Biological Activity

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its role as a selective agonist for G-protein bile acid receptor 1 (GPBAR1), as well as its implications for treating metabolic disorders.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring substituted with an ethyl group and a pyrrolidine moiety. The oxadiazole ring consists of two nitrogen atoms and three carbon atoms, contributing to its unique chemical properties. The molecular formula is C8H13N3OC_8H_{13}N_3O .

GPBAR1 Agonism

Research indicates that 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole acts as a selective agonist for GPBAR1, which is implicated in various metabolic and inflammatory disorders such as type 2 diabetes and obesity. The compound exhibits minimal interaction with other bile acid receptors, making it a promising candidate for therapeutic applications targeting these conditions .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivitySelectivity
3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazoleGPBAR1 agonistHigh
5-(Pyrrolidin-3-yl)-1,2,4-oxadiazoleGPBAR1 agonistModerate
5-(Aminomethyl)-1,2,4-oxadiazoleAntimicrobialLow
5-(Phenethyl)-1,2,4-oxadiazoleAnticancerLow

The selectivity of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole towards GPBAR1 is crucial for minimizing off-target effects and enhancing therapeutic outcomes in treatments for metabolic disorders .

Mechanistic Insights

Studies utilizing molecular docking and dynamic simulations have elucidated the binding interactions of this compound with GPBAR1. Key residues involved in ligand recognition include Glu169, Asn93, and Tyr240. Understanding these interactions is vital for optimizing the pharmacological profile of the compound .

Synthesis Methods

The synthesis of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through various methods typical of oxadiazoles. These synthetic pathways are essential for modifying the compound to enhance its biological activity or explore its potential as a drug candidate .

Anticancer Activity

While the primary focus has been on GPBAR1 activation, related studies have explored the anticancer properties of similar oxadiazole derivatives. For instance, derivatives with different substituents have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). However, specific data on the anticancer activity of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole remains limited .

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties against multidrug-resistant strains. Although direct studies on 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole's antimicrobial efficacy are sparse, its structural similarities to other active compounds suggest potential in this area .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For analogues like 3-ethyl-substituted oxadiazoles, a two-step approach is common: (1) formation of an amidoxime intermediate via reaction of a nitrile with hydroxylamine, followed by (2) cyclization with an acylating agent (e.g., ethyl chloroformate). Optimization may involve solvent selection (e.g., ethanol or toluene), temperature control (reflux conditions), and catalysts like sodium hydride to enhance yield . Purity can be confirmed via HPLC and ¹H NMR .

Q. How can the structural integrity and purity of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole be validated?

Characterization should combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : To confirm the presence of the pyrrolidine ring (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) and oxadiazole core.
  • HPLC : For purity assessment (>95% by area normalization).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 208.1).
  • Elemental analysis : To validate C, H, N composition .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Initial screening should focus on target-agnostic assays:

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., T47D breast cancer) to identify apoptosis induction .
  • Enzyme inhibition : Test against kinases or receptors (e.g., M1 muscarinic receptors) via fluorescence-based assays .
  • Microbial growth inhibition : Agar dilution assays for antifungal/antibacterial activity, given oxadiazoles’ agrochemical potential .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s pharmacokinetic properties and target binding?

The pyrrolidine group enhances solubility via hydrogen bonding and may improve blood-brain barrier penetration. Docking studies (e.g., using AutoDock Vina) suggest that the pyrrolidine’s tertiary nitrogen forms critical interactions with residues in target proteins (e.g., TIP47 in apoptosis pathways or M1 receptors). Comparative SAR studies with non-pyrrolidine analogues (e.g., pyridyl or thiophenyl substituents) reveal that the 3D conformation of pyrrolidine optimizes steric fit in hydrophobic pockets .

Q. What mechanistic insights explain the compound’s selective activity in cancer cell lines?

Flow cytometry and Western blotting can elucidate mechanisms:

  • Cell cycle arrest : Check for G1/S phase blockade via cyclin-dependent kinase (CDK) inhibition.
  • Apoptosis markers : Measure caspase-3/7 activation and Bcl-2/Bax ratio shifts.
  • Target identification : Photoaffinity labeling (e.g., with biotinylated probes) can identify binding partners like TIP47, an IGF-II receptor-binding protein implicated in cancer cell survival .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Systematic modifications should focus on:

  • Oxadiazole substituents : Replace ethyl with bulkier groups (e.g., isopropyl) to enhance lipophilicity.
  • Pyrrolidine modifications : Introduce electron-withdrawing groups (e.g., fluorine) or sp³-hybridized carbons to rigidity the ring.
  • Bioisosteric replacements : Substitute oxadiazole with 1,3,4-thiadiazole to compare potency .
  • In silico modeling : Use Schrödinger’s Glide for docking simulations to prioritize synthetic targets .

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values in cancer models) may arise from:

  • Cell line heterogeneity : Validate activity in isogenic cell pairs (e.g., wild-type vs. p53-null).
  • Assay conditions : Standardize serum concentration, incubation time, and solvent controls (DMSO <0.1%).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain models .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Prioritize models aligned with mechanistic hypotheses:

  • Xenograft models : MX-1 breast cancer tumors in nude mice for antitumor efficacy (dose: 10–50 mg/kg, IP).
  • Neuroactivity models : Morris water maze for M1 receptor-mediated cognitive effects.
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in Sprague-Dawley rats .

Methodological Notes

  • Synthetic Challenges : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to avoid byproducts .
  • Data Interpretation : Use GraphPad Prism for dose-response curves and ANOVA for statistical significance (p <0.05).
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies .

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